molecular formula C20H19FN2O2 B2687168 3-(4-fluoro-3-methylphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034268-55-6

3-(4-fluoro-3-methylphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No. B2687168
CAS RN: 2034268-55-6
M. Wt: 338.382
InChI Key: CJKPAWMDIIDMQX-UHFFFAOYSA-N
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Description

3-(4-fluoro-3-methylphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide, also known as compound X, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the laboratory and has since been studied for its pharmacological properties.

Scientific Research Applications

Analgesic Potential and TRPV1 Antagonism

A notable area of scientific research involving the chemical structure related to 3-(4-fluoro-3-methylphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide focuses on its application as a transient receptor potential vanilloid 1 (TRPV1) antagonist. Compounds with structural similarities have been shown to exhibit highly potent TRPV1 antagonism, which is significant for their potential analgesic effects in neuropathic pain models. For instance, certain derivatives demonstrated anti-allodynia and blocked capsaicin-induced hypothermia in a dose-dependent manner, highlighting their potential as analgesics through TRPV1 antagonism (Ryu et al., 2014), (Ha et al., 2013).

Role in Androgen Receptor Modulation

Research on similar propanamides has explored their role as selective androgen receptor modulators (SARMs), highlighting the potential therapeutic applications for androgen-dependent diseases. The pharmacokinetics and metabolism of these compounds in animal models demonstrate low clearance and moderate distribution, indicating their suitability for further development as therapeutic agents (Wu et al., 2006).

properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-14-12-15(6-8-17(14)21)7-9-19(24)23-13-16-4-2-10-22-20(16)18-5-3-11-25-18/h2-6,8,10-12H,7,9,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKPAWMDIIDMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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